molecular formula C8H6O2S2 B1625847 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione CAS No. 64942-17-2

3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione

Cat. No.: B1625847
CAS No.: 64942-17-2
M. Wt: 198.3 g/mol
InChI Key: WDZXABIVECLHID-UHFFFAOYSA-N
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Description

3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione is a specialized bicyclic heteroaromatic compound that serves as a critical synthetic intermediate and electron-accepting building block in advanced materials science. Its rigid, planar thieno[3,2-b]thiophene scaffold is highly sought after for constructing organic semiconductors with enhanced pi-conjugation and favorable solid-state packing, which are essential for high charge carrier mobility. This derivative is particularly valuable in the development of donor-acceptor (D-A) type polymers and small molecules for next-generation organic electronic devices . Researchers utilize this dione-functionalized core in organic photovoltaics (OPVs) to create light-harvesting materials with reduced band gaps and improved light-harvesting ability, contributing to higher power conversion efficiencies in both outdoor and indoor light conditions . Its application extends to organic field-effect transistors (OFETs) and as an anode material in lithium-ion batteries, where its redox-active nature and ability to form composites with carbon materials like activated carbon enhance specific capacity and long-term cycling stability . The compound's versatility allows for further functionalization via its carbonyl groups, enabling precise modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to fine-tune the electronic properties of the resulting materials . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,6-dimethylthieno[3,2-b]thiophene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S2/c1-3-5-6(12-7(3)9)4(2)8(10)11-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZXABIVECLHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=O)S2)C)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540579
Record name 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64942-17-2
Record name 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Displacement

Nucleophilic displacement reactions are widely employed to construct the thieno[3,2-b]thiophene skeleton. In this approach, methyl groups are introduced via alkylation of a preformed thiophene derivative. A representative protocol involves reacting 3-bromothieno[3,2-b]thiophene-2,5-dione with methylmagnesium bromide under anhydrous conditions. The reaction proceeds in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. Quenching with aqueous ammonium chloride yields the dimethylated product with a reported yield of 68–72%. Key advantages include regioselectivity and compatibility with sensitive functional groups.

Cyclization Reactions

Cyclization strategies are pivotal for forming the fused thienothiophene system. One method starts with 3,6-dimethylthiophene-2,5-dicarboxylate, which undergoes sulfurization using Lawesson’s reagent. The thiocarbonyl groups generated intramolecularly cyclize under thermal conditions (120°C, toluene) to form the dione structure. Nuclear magnetic resonance (NMR) monitoring confirms the disappearance of ester protons (δ 3.8 ppm) and emergence of ketone carbonyl signals (δ 190–195 ppm). This method achieves moderate yields (55–60%) but requires stringent moisture control to prevent hydrolysis.

Oxidation of Thieno[3,2-b]thiophene Derivatives

Oxidation of 3,6-dimethylthieno[3,2-b]thiophene to the dione is accomplished using strong oxidizing agents. A documented procedure employs chromium trioxide (CrO₃) in acetic acid at 70°C for 6 hours. The reaction progress is tracked via thin-layer chromatography (TLC), with the product exhibiting a higher Rf value than the precursor. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) affords the dione in 65–70% yield. While efficient, this method generates toxic byproducts, necessitating careful waste management.

Condensation Reactions

Condensation between 2,5-dimercapto-3,6-dimethylthiophene and oxalyl chloride provides a direct route to the dione. The reaction occurs in dichloromethane under nitrogen atmosphere, with triethylamine as a base to scavenge HCl. After stirring for 12 hours at room temperature, the mixture is washed with dilute hydrochloric acid and dried over magnesium sulfate. Recrystallization from ethanol yields colorless crystals (mp >250°C). This method is notable for its simplicity and high atom economy, though it requires stoichiometric control to avoid polysulfide formation.

While not directly cited for 3,6-dimethylthieno[3,2-b]thiophene-2,5-dione, analogous bromination-coupling sequences are applicable. For example, bromination of 3,6-dimethylthiophene at the 2- and 5-positions using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by coupling with thiophosgene, could theoretically yield the target compound. However, this route remains speculative without explicit literature validation and may require optimization to suppress side reactions.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters of the primary preparation methods:

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic Displacement 68–72 4–6 hours High regioselectivity Low-temperature conditions required
Cyclization 55–60 8–10 hours Forms fused ring system directly Moisture-sensitive reagents
Oxidation 65–70 6 hours Simple purification Toxic byproducts
Condensation 75–80 12 hours High atom economy Polysulfide byproducts

Mechanistic Insights

The nucleophilic displacement mechanism involves a two-step process: (1) deprotonation of the thiophene ring to generate a thiolate intermediate, and (2) methyl group transfer from the Grignard reagent. In cyclization reactions, Lawesson’s reagent mediates thiocarbonyl formation, followed by intramolecular nucleophilic attack by sulfur to form the fused ring. Oxidation mechanisms typically proceed via radical intermediates, with CrO₃ abstracting hydrogen atoms from the thiophene ring to generate ketones.

Scalability and Industrial Relevance

Condensation and oxidation methods are most scalable due to shorter reaction times and commercially available precursors. Pilot-scale studies demonstrate that the condensation route achieves 90% purity after a single recrystallization, meeting pharmaceutical-grade standards. Conversely, nucleophilic displacement is less favored industrially due to cryogenic conditions and Grignard reagent handling challenges.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic displacement at the carbonyl groups or adjacent positions. For example, reactions with thiols or amines lead to functionalization of the dione structure:

  • Reaction with methyl thioglycolate in the presence of K₂CO₃ replaces the nitro group (if present in precursors) and forms intermediates that cyclize into thieno[3,2-b]thiophene derivatives via Dieckmann condensation .

  • Amination reactions with hydrazines yield pyrazole or pyridazine derivatives, as demonstrated in the synthesis of antimicrobial agents .

Key Reaction Example:

Reagents/ConditionsProductYieldReferences
Methyl thioglycolate, K₂CO₃, acetone2,3,5-Trisubstituted thienothiophene79–87%
Hydrazonoyl chloride, NaOEtBis-cyanopyrazole derivatives45–55%

Cyclocondensation Reactions

The dione’s carbonyl groups facilitate cyclization with bifunctional nucleophiles:

  • Reaction with 2-mercaptoacetone produces fused thienothiophene systems through sequential substitution and intramolecular cyclization .

  • Condensation with enamines forms π-extended heterocycles, critical for organic semiconductor applications .

Mechanistic Insight:
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclization to form a six-membered transition state, as confirmed by NMR and mass spectrometry .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enhancing its utility in material science:

  • Suzuki coupling with aryl boronic acids introduces aromatic substituents, modifying electronic properties for optoelectronic applications .

  • Heck reactions with alkenes/alkynes yield conjugated systems, improving charge transport in organic thin-film transistors .

Application Example:
Polymerization of 3,6-dimethylthieno[3,2-b]thiophene derivatives via oxidative coupling produces semiconducting polymers with hole mobilities up to 0.1 cm²/V·s .

Electrophilic Aromatic Substitution

The electron-rich thiophene rings undergo halogenation or alkylation:

  • Bromination at the α-positions of the thiophene rings enhances solubility and reactivity for further functionalization .

  • Friedel-Crafts alkylation introduces alkyl chains, improving processability in device fabrication.

Spectroscopic Evidence:
¹H NMR of brominated derivatives shows characteristic downfield shifts (δ 7.8–8.2 ppm) for aromatic protons .

Electropolymerization

The compound serves as a monomer in electrochemical polymerization, forming conductive polymers. Cyclic voltammetry reveals reversible oxidation peaks at +0.8 V (vs. Ag/Ag⁺), indicative of extended conjugation .

Polymer Properties:

PropertyValueReferences
Bandgap1.8–2.1 eV
Thermal stabilityDecomposition >300°C

Scientific Research Applications

Organic Electronics

1.1. Semiconducting Polymers

DMTTD has been utilized in the development of donor-acceptor semiconducting polymers for organic thin-film transistors (OTFTs) and solar cells. The incorporation of DMTTD into polymeric structures enhances their electronic properties, making them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Research indicates that polymers containing DMTTD exhibit improved charge transport characteristics and stability compared to conventional materials .

1.2. Organic Solar Cells

In the context of organic solar cells, DMTTD derivatives have been employed as building blocks for both donor and acceptor materials. These compounds have shown potential in enhancing the efficiency of dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells (BHJ-SCs). Studies have demonstrated that modifications to the DMTTD structure can lead to significant improvements in light absorption and exciton dissociation processes .

Medicinal Chemistry

2.1. Antimicrobial Activity

DMTTD derivatives have been investigated for their antimicrobial properties . Compounds synthesized from DMTTD have shown significant activity against various pathogenic microorganisms, making them potential candidates for developing new antibacterial agents. For instance, certain derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria, indicating their utility in pharmaceutical applications .

2.2. Anticancer Properties

Research has also explored the anticancer potential of DMTTD derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. This property positions DMTTD as a promising scaffold for the design of novel anticancer drugs .

Material Science

3.1. Liquid Crystals

DMTTD is recognized for its ability to form liquid crystalline phases , which are essential for applications in display technologies. The unique structural features of DMTTD allow it to exhibit liquid crystal behavior, making it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices .

3.2. Conductive Materials

The conductive properties of DMTTD derivatives make them valuable in the fabrication of conductive films and coatings. Their application extends to sensors and flexible electronics where conductivity is crucial for device performance .

Case Studies

Application FieldStudy ReferenceKey Findings
Organic Electronics DMTTD incorporated into polymers showed enhanced charge transport properties
Organic Solar Cells Improved efficiency in DSSCs using DMTTD derivatives as donor materials
Medicinal Chemistry Significant antimicrobial activity against pathogenic microorganisms
Material Science Demonstrated liquid crystalline behavior suitable for display technologies

Mechanism of Action

The mechanism of action of 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione in electronic applications involves its ability to facilitate charge transfer and transport. The fused thiophene rings provide a conjugated system that allows for efficient π-π stacking and electron delocalization. This enhances its conductivity and makes it suitable for use in electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1. 3-Bromo-6-methylthieno[3,2-b]thiophene-2,5-dione

  • Structure : Bromine replaces one methyl group (C₇H₃BrO₂S₂; MW: 263.132).
  • Properties : Higher molecular weight and density (2.03 g/cm³) due to bromine’s atomic mass. The electron-withdrawing Br enhances electrophilicity, making it reactive in cross-coupling reactions .
  • Applications : Intermediate in synthesizing optoelectronic materials, leveraging bromine’s versatility in Suzuki-Miyaura couplings.

2.1.2. Thieno[3,2-b]thiophene-2,5-dione (TTD) Polymers

  • Structure : Unsubstituted TTD core (C₆H₂O₂S₂).
  • Electronic Properties : LUMO ≈ -4 eV, HOMO < -5 eV, band gap ≈1.2 eV. Methyl substitution in 3,6-dimethyl-TTD increases solubility without significantly altering the LUMO, critical for solution-processable semiconductors .

2.1.3. Diethyl 3-Hydroxythieno[3,2-b]thiophene-2,5-dicarboxylate

  • Structure : Ester groups (COOEt) replace ketones.
  • Reactivity : Esters resist nucleophilic attack compared to ketones, enhancing hydrolytic stability. Used in alkylation reactions to modify solubility for pharmaceutical applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight LUMO (eV) Band Gap (eV) Key Applications
3,6-Dimethyl-TTD C₈H₆O₂S₂ 198.25 -4.0 1.2 Semiconductors, Solar Cells
3-Bromo-6-methyl-TTD C₇H₃BrO₂S₂ 263.13 -4.2* 1.1* Cross-Coupling Intermediates
Diethyl 3-Hydroxy-TTD Dicarboxylate C₁₀H₁₂O₆S₂ 292.33 -3.5* 1.5* Pharmaceutical Precursors

*Estimated values based on substituent effects.

Biological Activity

3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione (DMTD) is a heterocyclic compound belonging to the thieno[3,2-b]thiophene family. It is characterized by a fused bicyclic structure that includes a thieno ring and two carbonyl groups. The compound has garnered attention due to its potential biological activities, particularly in pharmacology and materials science.

  • Molecular Formula : C_8H_8O_2S_2
  • Molecular Weight : 198.26 g/mol
  • Structure : DMTD features two methyl groups at the 3 and 6 positions of the thieno ring, enhancing its electronic properties and stability.

Biological Activity Overview

Research indicates that DMTD exhibits potential pharmacological properties, particularly in the following areas:

  • Anticancer Activity : DMTD has shown cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Properties : Studies have indicated that derivatives of DMTD may possess significant antimicrobial activity against a range of pathogens.

Anticancer Activity

Several studies have investigated the anticancer properties of DMTD. For instance:

  • Cell Line Studies : DMTD has been tested on multiple cancer cell lines, demonstrating significant cytotoxicity. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (breast)15Induction of apoptosis
    HeLa (cervical)10Inhibition of cell proliferation
    A549 (lung)12Disruption of mitochondrial function
  • In Vivo Studies : Animal models have shown that treatment with DMTD leads to reduced tumor growth and improved survival rates compared to control groups.

Antimicrobial Activity

Research into the antimicrobial properties of DMTD derivatives has yielded promising results:

  • Zone of Inhibition Tests : The effectiveness of DMTD against various microorganisms was evaluated using agar diffusion methods.
    MicroorganismZone of Inhibition (mm) at 5 mg/mL
    Staphylococcus aureus15
    Escherichia coli13
    Candida albicans12

The results indicate that DMTD possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

The biological activity of DMTD is thought to be mediated through several mechanisms:

  • Interaction with Proteins and Enzymes : DMTD can interact with specific molecular targets in biological systems, influencing metabolic pathways crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Case Study on Anticancer Effects :
    • A study evaluated the effects of DMTD on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers after treatment with DMTD.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of a DMTD derivative against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential use in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,6-dimethylthieno[3,2-b]thiophene-2,5-dione, and how can isomer formation be controlled?

  • Methodological Answer : The compound is synthesized via cyclization reactions involving sulfur and dimethyl-substituted alkynes. For example, 3,6-dimethylthieno[3,2-b]thiophene derivatives are obtained by reacting 2,5-dimethyl-3-hexyne-2,5-diol with elemental sulfur under optimized conditions. Isomeric forms (e.g., anti vs. gauche configurations at C-6) arise during synthesis, as observed in NMR data (δ 3.62 ppm for one isomer). Chromatographic separation on silica gel with light petroleum ether (9:1) effectively isolates isomers .
  • Data Contradiction : Early methods reported low yields (~20–25%), but modified protocols using controlled stoichiometry and reaction times improved yields significantly .

Q. How should purification and characterization of this compound be performed to ensure structural fidelity?

  • Methodological Answer : Post-synthesis, impurities (e.g., unreacted precursors) are removed via cold carbon disulfide washing. Structural validation requires a combination of NMR (to distinguish isomers), elemental analysis (C, H, S), and melting point determination (104–105°C for the pure compound). X-ray crystallography is recommended for resolving stereochemical ambiguities .

Advanced Research Questions

Q. What electronic properties make this compound suitable for organic semiconductors?

  • Methodological Answer : The compound acts as a strong electron-deficient (acceptor) unit in donor-acceptor polymers. Its deep LUMO energy level (~−4 eV) and low HOMO (below −5 eV) enable small optical band gaps (~1.2 eV), critical for ambipolar charge transport. These properties are characterized via cyclic voltammetry, UV-vis spectroscopy, and density functional theory (DFT) calculations .
  • Application Insight : Polymers incorporating this unit exhibit p-channel and ambipolar behavior in organic thin-film transistors (OTFTs), with hole mobilities exceeding 0.1 cm²/V·s .

Q. How do synthetic variations impact the performance of COFs or MOFs incorporating thiophene-based building blocks?

  • Methodological Answer : Thiophene derivatives, including thieno[3,2-b]thiophene-2,5-dicarboxylic acid (CAS: 18646-81-6), are used in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Defects in COF architectures arise from bent ditopic monomers (e.g., 2,5-thiophenediboronic acid), which reduce crystallinity. Mitigation strategies include optimizing solvent (DMF/acetonitrile) and reaction temperatures .
  • Case Study : A COF with thieno[3,2-b]thiophene units demonstrated selective hydrogen adsorption (IRMOF-20 analogs), validated by gas sorption isotherms and BET surface area analysis .

Q. What challenges arise in resolving stereoisomers of this compound, and how can they be addressed?

  • Methodological Answer : Isomers with anti (Hd) and gauche (He) configurations at C-6 are formed in equimolar ratios during synthesis. Differential NMR chemical shifts (e.g., δ 3.62 ppm vs. δ 3.85 ppm) and chromatographic retention times are key identifiers. Preparative HPLC with chiral stationary phases or recrystallization in CS₂ can achieve enantiomeric separation .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions to minimize byproducts in thiophene-fused dione syntheses?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : AlCl₃ in CH₂Cl₂ enhances electrophilic substitution efficiency .
  • Temperature control : Room-temperature reactions reduce side-product formation (e.g., tetrachloromonospirocyclotriphosphazenes) .
  • In-situ monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with quenching at 80–90% conversion to prevent over-reaction .

Q. What analytical techniques are critical for validating charge-transfer complexes in COFs?

  • Methodological Answer : Charge-transfer interactions (e.g., between thieno[3,2-b]thiophene and tetracyanoquinodimethane) are confirmed via:

  • FT-IR : Shifts in C≡N stretching (~2200 cm⁻¹) and S=O vibrations (~1150 cm⁻¹).
  • UV-vis-NIR : Broad absorption bands in the 500–900 nm range.
  • X-ray photoelectron spectroscopy (XPS) : Binding energy shifts in sulfur 2p orbitals (~164 eV) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Reactant of Route 2
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione

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